molecular formula C16H27NO12 B13861145 N-Allyloxycarbonyl-beta-lactosamine

N-Allyloxycarbonyl-beta-lactosamine

Cat. No.: B13861145
M. Wt: 425.38 g/mol
InChI Key: BYVZAAFFTWSDID-AEBMIEDASA-N
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Description

The available data focuses extensively on N-acetyllactosamine (LacNAc) and its derivatives. Therefore, this article will provide a detailed comparison of N-acetyllactosamine with structurally or functionally related compounds, as this is the closest relevant information available in the provided sources.

Properties

Molecular Formula

C16H27NO12

Molecular Weight

425.38 g/mol

IUPAC Name

prop-2-enyl N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate

InChI

InChI=1S/C16H27NO12/c1-2-3-26-16(25)17-8-10(21)13(7(5-19)27-14(8)24)29-15-12(23)11(22)9(20)6(4-18)28-15/h2,6-15,18-24H,1,3-5H2,(H,17,25)/t6-,7-,8-,9+,10-,11+,12-,13-,14-,15+/m1/s1

InChI Key

BYVZAAFFTWSDID-AEBMIEDASA-N

Isomeric SMILES

C=CCOC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O

Canonical SMILES

C=CCOC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O

Origin of Product

United States

Chemical Reactions Analysis

N-Allyloxycarbonyl-beta-lactosamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-Allyloxycarbonyl-beta-lactosamine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Acetyllactosamine (Galβ1→4GlcNAc) is a disaccharide critical to glycobiology, serving as a building block for human milk oligosaccharides, blood group antigens, and cell-surface glycans. Below is a systematic comparison with analogous compounds, focusing on synthesis strategies, structural features, and functional properties.

Structural and Functional Differences

  • Regioselectivity :

    • N-Acetyllactosamine forms β1→4 linkages, critical for binding galectins and pathogens . In contrast, N-acetylgalactosamine (GalNAc) forms β1→3 linkages, which are more resistant to enzymatic degradation .
    • Lacto-N-tetraose (Galβ1→3GlcNAcβ1→3Galβ1→4Glc) differs in branching and linkage specificity, impacting its role in infant nutrition .
  • Thermostability :

    • Enzymatically synthesized LacNAc using thermostable β-galactosidases (e.g., from Thermus thermophilus) achieves >90% conversion at 60°C , outperforming mesophilic enzymes .
  • Applications: LacNAc is a precursor for sialyl-Lewis X (a cancer biomarker) and 6'-sialyl-N-acetyllactosamine (6'-SLN) . N-Acetyl-lactosamine-based glycopolymers exhibit enhanced binding to influenza hemagglutinin compared to monomeric LacNAc .

Reaction Efficiency

Parameter N-Acetyllactosamine Lacto-N-neohexaose Poly-N-acetyllactosamine
Reaction Time 6–12 hours 48 hours 24–72 hours
Enzyme Load 10 U/mL 20 U/mL 15 U/mL
Byproduct Formation Moderate (~15%) High (~30%) Low (<10%)

Key Research Findings

Enzymatic vs. Chemical Synthesis :

  • Enzymatic methods dominate due to superior regioselectivity (>95% β1→4 linkage) , whereas chemical routes often require protecting groups and result in lower yields .
  • Co-solvent systems (e.g., 20% DMSO) enhance enzymatic galactosylation efficiency by 40% .

Functional Superiority: LacNAc derivatives with sialylation (e.g., 6'-SLN) show 10-fold higher binding affinity to influenza virus compared to non-sialylated forms . Poly-N-acetyllactosamine chains exhibit anti-metastatic properties by inhibiting galectin-3-mediated cancer cell adhesion .

Preparation Methods

Starting Material Preparation: N-Allyloxycarbonyl-2-amino-2-deoxy-D-glucopyranose

The synthesis begins with D-glucosamine, which undergoes selective protection of the amino group as an N-allyloxycarbonyl (Alloc) carbamate. This is achieved by reaction with allyl chloroformate under basic conditions, yielding the N-Alloc protected glucosamine derivative.

Glycosyl Donor Preparation

The galactose donor is typically prepared as a peracetylated or other suitably protected galactopyranosyl derivative, often as a glycosyl halide, trichloroacetimidate, or thioglycoside, which serves as the activated donor for glycosylation.

Glycosylation Reaction

The N-Alloc glucosamine derivative, usually in its hemiacetal or lactol form, acts as the glycosyl acceptor. Under Lewis acid catalysis (e.g., BF3·Et2O or TMSOTf), the galactose donor is coupled to the glucosamine acceptor to form the beta-lactosamine disaccharide with the N-allyloxycarbonyl protection intact.

A representative example from Lafont et al. (1990) describes the use of 1,3,4,6-tetra-O-acetyl-2-N-allyloxycarbonylamino-2-deoxy-D-glucopyranose as the acceptor with substituted 1,6-anhydro-beta-D-mannopyranose derivatives as donors, catalyzed by Lewis acids, leading to glycosylation products convertible to peracetylated derivatives after acetolysis.

Post-Glycosylation Modifications

  • Deprotection of N-Alloc Group: The N-allyloxycarbonyl group can be selectively removed using palladium(0) catalysis (e.g., Pd(PPh3)4) in the presence of amine bases such as diethylamine. This step liberates the free amino group for further functionalization.
  • Conversion to N-Acetyl Group: After deprotection, the free amino group can be reacetylated to yield the N-acetyl-beta-lactosamine derivative, a common motif in natural glycans.

Alternative Synthetic Strategies and Related Methods

Chemoenzymatic Synthesis

While chemical synthesis is predominant, chemoenzymatic methods have been explored for complex glycans involving lactosamine units. These methods utilize glycosyltransferases to build up oligosaccharides with high regio- and stereoselectivity, although direct preparation of N-Alloc-beta-lactosamine is less common in enzymatic routes.

Synthesis via Glycal Diamination

An alternative approach involves the use of glycals (unsaturated sugar derivatives) undergoing stereoselective diamination reactions to introduce amino functionalities at specific positions. This method allows the synthesis of N-linked glycoamino acids and related compounds with controlled stereochemistry, which can be adapted for beta-lactosamine derivatives with N-Alloc protection.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
N-allyloxycarbonyl protection Allyl chloroformate, base (e.g., NaHCO3) >80 Selective protection of glucosamine amino
Glycosyl donor preparation Peracetylation, halide or trichloroacetimidate formation Variable Depends on sugar and protecting groups
Glycosylation Lewis acid catalyst (BF3·Et2O, TMSOTf) 60-90 Beta-selective glycosylation
N-Alloc deprotection Pd(PPh3)4, Et2NH, THF, room temperature 70-80 Mild conditions, selective removal
N-Acetylation Acetic anhydride, base >90 Converts free amine to N-acetyl

Q & A

Q. What are the standard enzymatic and chemoenzymatic synthesis protocols for N-acetyllactosamine derivatives, and how can they be adapted for N-Allyloxycarbonyl-beta-lactosamine?

Answer: N-Acetyllactosamine derivatives are typically synthesized via β1,4-galactosyltransferases (β4Gal-T) using lactose or UDP-galactose as substrates . For this compound, the allyloxycarbonyl group can be introduced through selective protection of the N-acetylglucosamine (GlcNAc) amine prior to enzymatic galactosylation. Recombinant β4Gal-T enzymes (e.g., from Helicobacter pylori or engineered variants) are recommended for regioselective β1,4-linkage formation . Post-synthesis, deprotection steps (e.g., Pd-catalyzed hydrogenolysis) may be required to remove temporary protecting groups .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

Answer:

  • NMR Spectroscopy : 1D 1^1H and 13^13C NMR confirm glycosidic bond configuration (β-linkage) and allyloxycarbonyl group integrity. 2D HSQC and COSY resolve overlapping signals in complex spectra .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight, while tandem MS (MS/MS) identifies fragmentation patterns unique to the allyloxycarbonyl moiety .
  • HPLC with Porous Graphitic Carbon Columns : Separates isomers and detects trace impurities, achieving >95% purity thresholds .

Q. How do researchers select appropriate β1,4-galactosyltransferases for synthesizing modified lactosamine derivatives?

Answer: Enzyme selection depends on substrate promiscuity and regioselectivity:

  • Natural Enzymes : Bovine β4Gal-T1 is widely used but requires α-lactalbumin for lactose utilization .
  • Engineered Variants : H. pylori β4Gal-T accepts diverse GlcNAc derivatives, including allyloxycarbonyl-protected substrates, without requiring co-proteins .
  • Screening : Activity assays with UDP-Gal as a donor substrate and TLC/HPLC monitoring optimize yield and reaction kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic vs. chemical synthesis yields for N-acetyllactosamine analogs?

Answer: Discrepancies often arise from substrate accessibility or enzyme specificity:

  • Enzymatic Limitations : Low yields (~40–60%) occur with bulky protecting groups (e.g., allyloxycarbonyl) due to steric hindrance in the enzyme active site. Solutions include using engineered enzymes with expanded binding pockets .
  • Chemical Synthesis Trade-offs : Koenigs-Knorr glycosylation achieves higher yields (~70–80%) but requires harsh conditions (e.g., HgBr2_2), complicating green chemistry goals. Hybrid chemo-enzymatic approaches balance efficiency and selectivity .

Q. What strategies mitigate stereochemical challenges during the synthesis of this compound?

Answer:

  • Protecting Group Strategy : Temporarily mask reactive hydroxyls (e.g., benzyl or acetyl groups) to direct β-galactosylation. For example, benzylidene protection of GlcNAc C4/C6-OH ensures β1,4-linkage specificity .
  • Solvent Engineering : Use co-solvents (e.g., DMSO/H2_2O) to enhance enzyme stability and reduce α-anomer formation during glycosylation .

Q. How can researchers optimize enzymatic transglycosylation for scalable production of this compound?

Answer:

  • Substrate Engineering : Replace UDP-Gal with lactose as a low-cost donor. β-Galactosidases with transglycosylation activity (e.g., Bacillus circulans) enable one-pot synthesis but require pH and temperature optimization (e.g., pH 6.5, 40°C) .
  • Immobilized Enzymes : Covalent attachment to silica or chitosan beads improves reusability (5–10 cycles) and reaction consistency .

Q. What are the critical safety considerations when handling hazardous byproducts (e.g., NOx, CO) during this compound synthesis?

Answer:

  • Ventilation : Perform reactions in fume hoods with scrubbers to neutralize NOx .
  • Catalyst Safety : Avoid Pd(OH)2_2/C combustion risks during hydrogenolysis by pre-equilibrating reactors with inert gases (N2_2) .
  • Waste Management : Neutralize acidic byproducts (e.g., HCl from deprotection) before disposal .

Methodological Resources

  • Key Enzymes : Recombinant β4Gal-Ts (UniProt IDs: Q9ZME5, P15291) .
  • Analytical Standards : Refer to HMDB0001542 for NMR/MS spectral libraries .
  • Protocols : Follow enzymatic synthesis workflows from J. Agric. Food Chem. (2014) and Org. Biomol. Chem. (2019) .

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